molecular formula C15H21F3N2O2 B2861697 2,5-dimethyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}furan-3-carboxamide CAS No. 2310014-62-9

2,5-dimethyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}furan-3-carboxamide

Cat. No.: B2861697
CAS No.: 2310014-62-9
M. Wt: 318.34
InChI Key: BJTLGSNAUXYVSD-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}furan-3-carboxamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a furan ring, a piperidine ring, and a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}furan-3-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the furan ring, followed by the introduction of the piperidine ring and the trifluoroethyl group. The final step involves the formation of the carboxamide linkage. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2,5-dimethyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}furan-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}furan-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylfuran: Shares the furan ring structure but lacks the piperidine and trifluoroethyl groups.

    N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]carboxamide: Contains the piperidine and trifluoroethyl groups but lacks the furan ring.

    2,5-Dimethyl-N-methylfuran-3-carboxamide: Similar structure but with a different substituent on the nitrogen atom.

Uniqueness

2,5-dimethyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}furan-3-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the trifluoroethyl group, in particular, can enhance its stability and bioactivity compared to similar compounds.

Properties

IUPAC Name

2,5-dimethyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21F3N2O2/c1-10-7-13(11(2)22-10)14(21)19-8-12-3-5-20(6-4-12)9-15(16,17)18/h7,12H,3-6,8-9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTLGSNAUXYVSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2CCN(CC2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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